molecular formula C25H20N8O B10874456 4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol

4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol

Katalognummer: B10874456
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: JDTIYXZCXUSLJE-RABJZLPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone typically involves the following steps:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl and phthalazinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phthalazinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-5-methylisophthalaldehyde: Shares the hydroxy and methyl groups but lacks the phthalazinyl groups.

    1,3-Di(1-phthalazinyl)dihydrazone: Contains the phthalazinyl groups but lacks the hydroxy and methyl groups.

Uniqueness

2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone is unique due to the combination of hydroxy, methyl, and phthalazinyl groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.

Eigenschaften

Molekularformel

C25H20N8O

Molekulargewicht

448.5 g/mol

IUPAC-Name

4-methyl-2,6-bis[(E)-(phthalazin-1-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C25H20N8O/c1-16-10-19(14-28-32-24-21-8-4-2-6-17(21)12-26-30-24)23(34)20(11-16)15-29-33-25-22-9-5-3-7-18(22)13-27-31-25/h2-15,34H,1H3,(H,30,32)(H,31,33)/b28-14+,29-15+

InChI-Schlüssel

JDTIYXZCXUSLJE-RABJZLPGSA-N

Isomerische SMILES

CC1=CC(=C(C(=C1)/C=N/NC2=NN=CC3=CC=CC=C32)O)/C=N/NC4=NN=CC5=CC=CC=C54

Kanonische SMILES

CC1=CC(=C(C(=C1)C=NNC2=NN=CC3=CC=CC=C32)O)C=NNC4=NN=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.